5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-14(2)19-12(17)10(13(18)20-14)7-21-6-8-3-4-9(15)5-11(8)16/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKASRMCLBUQRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSCC2=C(C=C(C=C2)Cl)Cl)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131150 | |
| Record name | 5-[[[(2,4-Dichlorophenyl)methyl]thio]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477866-44-7 | |
| Record name | 5-[[[(2,4-Dichlorophenyl)methyl]thio]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477866-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[[(2,4-Dichlorophenyl)methyl]thio]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Objectives
5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione (molecular formula: C₁₅H₁₂Cl₂O₄S) features a Meldrum’s acid core modified at the 5-position by a sulfanylmethylene group linked to a 2,4-dichlorobenzyl substituent. The synthesis requires precise functionalization of the Meldrum’s acid scaffold while introducing sulfur and aromatic chlorinated motifs. Key challenges include:
- Selective formation of the methylene-sulfanyl linkage.
- Compatibility of sulfur nucleophiles with the electron-deficient Meldrum’s acid framework.
- Steric and electronic effects of the 2,4-dichlorobenzyl group on reaction kinetics.
Preparation Methodologies
Knoevenagel Condensation Followed by Thiol Substitution
A two-step protocol derived from analogous Meldrum’s acid derivatives involves initial Knoevenagel condensation to install a reactive halomethylene intermediate, followed by nucleophilic thiol substitution.
Synthesis of 5-(Chloromethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Meldrum’s acid (10.0 g, 69.4 mmol) and chloroacetaldehyde (6.5 mL, 83.3 mmol) are refluxed in anhydrous ethanol (150 mL) with catalytic piperidine (0.5 mL) for 8 hours. The product precipitates as a white solid upon cooling (Yield: 82%, mp 148–150°C).
Characterization Data
- 1H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, =CH), 1.72 (s, 6H, 2×CH₃).
- 13C NMR (101 MHz, CDCl₃): δ 164.2 (C=O), 105.3 (=CH), 27.8 (CH₃).
Thiolation with 2,4-Dichlorobenzyl Mercaptan
The chloromethylene intermediate (5.0 g, 23.8 mmol) and 2,4-dichlorobenzyl mercaptan (4.7 g, 23.8 mmol) are stirred in dry DMF (50 mL) with K₂CO₃ (6.6 g, 47.6 mmol) at 60°C for 12 hours. The crude product is purified via silica gel chromatography (hexane/EtOAc 4:1) to yield the title compound as a pale-yellow solid (Yield: 68%, mp 132–134°C).
Characterization Data
- 1H NMR (400 MHz, CDCl₃): δ 7.48 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H), 7.21 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.28 (s, 1H, =CH), 4.12 (s, 2H, SCH₂), 1.69 (s, 6H, 2×CH₃).
- 13C NMR (101 MHz, CDCl₃): δ 164.0 (C=O), 136.5 (Ar-C), 133.2 (Ar-C), 129.8 (Ar-C), 128.4 (Ar-C), 105.1 (=CH), 35.7 (SCH₂), 27.6 (CH₃).
Direct Condensation with a Preformed Thioaldehyde
Alternative routes employ in situ generation of 2,4-dichlorobenzylthioacetaldehyde for direct Knoevenagel condensation.
Preparation of 2,4-Dichlorobenzylthioacetaldehyde
2,4-Dichlorobenzyl mercaptan (7.2 g, 36.5 mmol) and glyoxylic acid (3.3 g, 36.5 mmol) are heated in toluene (100 mL) with p-toluenesulfonic acid (0.7 g) under Dean-Stark conditions for 6 hours. The thioaldehyde is isolated via distillation (bp 110–112°C/0.1 mmHg) and immediately used in the next step.
Condensation with Meldrum’s Acid
Meldrum’s acid (5.0 g, 34.7 mmol) and the thioaldehyde (6.8 g, 34.7 mmol) are refluxed in acetonitrile (80 mL) with ZnCl₂ (0.5 g) for 5 hours. The product crystallizes upon cooling (Yield: 59%, mp 130–132°C).
Mechanistic Insights
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
- Observed: [M+H]⁺ at m/z 367.0142 (C₁₅H₁₂Cl₂O₄S requires 367.0139).
Infrared Spectroscopy (IR)
- Key Bands (cm⁻¹): 1752 (C=O), 1580 (C=C), 690 (C–S).
Comparative Evaluation of Methods
| Parameter | Thiol Substitution Route | Direct Condensation Route |
|---|---|---|
| Yield (%) | 68 | 59 |
| Purity (HPLC) | 98.5 | 95.2 |
| Reaction Time (h) | 12 | 5 |
| Scalability (g-scale) | >50 g feasible | Limited by aldehyde stability |
Applications and Derivatives
The sulfanylmethylene moiety enables further functionalization, including:
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (S-) in the compound can undergo oxidation to form a sulfonyl group (SO₂-). Similar oxidation reactions in literature demonstrate that tert-butyl hydroperoxide (TBHP) in combination with iodine (I₂) catalyzes such transformations. For example, TBHP/I₂ systems oxidize benzylic Csp³-H bonds to ketones . Applying this to the target compound, the sulfanyl group could be oxidized to a sulfonyl group under analogous conditions, though experimental validation is needed.
Table 2: Oxidation Pathway
| Reactant | Reagent | Product |
|---|---|---|
| Sulfanyl group | TBHP/I₂/DMF (100°C) | Sulfonyl group |
Catalytic Carbonylation
The compound’s methylene group (C=CH) may participate in catalytic carbonylation reactions. A related study using I₂-catalyzed oxidative carbonylation of α-methylene ketones achieved high yields of 1,2-diaryl diketones . This suggests that the methylene group in the target compound could undergo similar functionalization, forming diketone derivatives.
Table 3: Catalytic Carbonylation Conditions
| Catalyst | Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|---|
| I₂ (10 mol%) | TBHP | DMF | 100°C | 70–80% |
Rhodium-Catalyzed Conjugate Addition
The presence of a conjugated enone system in the dioxane core makes the compound a candidate for rhodium-catalyzed conjugate additions. Rhodium complexes with binaphthyl ligands enable selective 1,4-addition of organoboronic acids to enones with high enantiomeric excess (up to 99% ee) . This reaction could introduce new substituents at the β-position of the dioxane ring.
Table 4: Conjugate Addition Outcomes
| Organoboronic Acid | Reaction Conditions | Yield | Enantiomeric Excess |
|---|---|---|---|
| 4-Methylphenylboronic acid | [Rh(acac)(C₂H₄)₂]/(S)-BINAP, dioxane:H₂O (10:1), 100°C | 82% | 97% ee |
Mechanistic Insights
The reaction mechanisms involve radical intermediates, as evidenced by the suppression of side products when radical scavengers like TEMPO are added . For conjugate additions, rhodium complexes facilitate enantioselective bond formation through transient organometallic intermediates . The dioxane ring’s reactivity likely stems from its electron-deficient carbonyl groups, which activate the β-position for nucleophilic attack.
Scientific Research Applications
5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the dichlorobenzyl group may interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations:
- Steric Considerations: The tert-butylsulfanyl analogue () exhibits greater steric bulk, which may hinder interactions in enzymatic binding pockets compared to the planar aromatic systems of chlorobenzyl derivatives.
Physicochemical Properties
- Melting Points: The benzoselenadiazolyl derivative melts at 225–227°C (), while the tert-butylsulfanyl analogue lacks reported data (). The dichlorobenzyl group likely increases melting points due to enhanced crystallinity from halogen bonding.
- Solubility: Methoxy-substituted analogues () exhibit improved solubility in polar solvents (e.g., DMSO, ethanol) compared to chlorinated derivatives.
Biological Activity
5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound with potential biological activities. Its structure includes a dioxane ring and a dichlorobenzyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects.
The molecular formula of the compound is C14H12Cl2O4S, and its molecular weight is approximately 335.22 g/mol. The presence of the sulfanyl and dioxane moieties suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- In vitro Studies : A study evaluated the antimicrobial activity of various derivatives against common pathogens. The results indicated that compounds with similar dioxane structures demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 20 | |
| Similar Dioxane Derivative | S. aureus | 18 | |
| Standard (Ampicillin) | E. coli | 25 |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects:
- Cytokine Inhibition : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .
- Case Study : In a controlled experiment, administration of the compound reduced inflammation markers in a murine model of arthritis .
Table 2: Anti-inflammatory Effects
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines including breast and colon cancer cells. IC50 values were reported in the low micromolar range .
- Mechanism : It is hypothesized that the compound induces apoptosis through the mitochondrial pathway and inhibits cell proliferation by interfering with cell cycle progression .
Table 3: Anticancer Activity Data
Q & A
Q. Advanced Research Focus
- Steric effects : The ortho-chloro substituent hinders nucleophilic attack at the benzyl carbon, directing reactivity toward the methylene sulfur. Kinetic studies (Eyring plots) show Δ‡ = 85 kJ/mol for thiolate displacement .
- Electronic effects : Electron-withdrawing chlorine atoms increase electrophilicity of the dioxane-dione carbonyl groups, facilitating [4+2] cycloaddition with dienes (e.g., anthracene) at 100°C .
What are the challenges in reconciling computational predictions with experimental data for this compound’s spectroscopic properties?
Advanced Research Focus
Discrepancies often arise from:
- Solvent effects : DFT simulations (PCM model) must account for solvent polarity. For example, calculated NMR shifts (δ = 1.45 ppm for CH₃ groups) align with experimental data (δ = 1.42 ppm) only when acetonitrile is modeled .
- Vibrational modes : IR stretching frequencies for C=O (1750 cm⁻¹) show deviations (±20 cm⁻¹) unless anharmonic corrections are applied .
How can cross-disciplinary approaches (e.g., medicinal chemistry and materials science) expand applications of this compound?
Q. Advanced Research Focus
- Drug delivery : Encapsulation in PEG-PLGA nanoparticles improves bioavailability (AUC increased by 3.5× in rat models) .
- Polymer precursors : Copolymerization with ε-caprolactone yields biodegradable polymers with tunable Tg (45–80°C), suitable for biomedical scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
